Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)9-7-8-3-4-13-7/h3-4H,2H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKACWDGORYKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate typically involves the reaction of ethyl oxalyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Oxidation Reactions
The oxo group and thiazole ring undergo oxidation under controlled conditions:
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Oxo group oxidation : In the presence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid , the oxo group can form sulfoxides or sulfones.
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Thiazole ring oxidation : The sulfur atom in the thiazole ring oxidizes to sulfoxides/sulfones, altering electronic properties and biological activity .
Table 1: Oxidation Reactions and Products
| Reagent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | RT, 24 hrs | Sulfoxide derivative | 65–78 |
| m-CPBA | 0°C, 2 hrs | Sulfone derivative | 82–90 |
Reduction Reactions
The oxo group is reduced to a hydroxyl group using agents like sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>) :
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Reduction enhances solubility in polar solvents.
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Secondary alcohols form via ketone reduction, enabling further functionalization .
Key Reaction Pathway :
Substitution Reactions
The thiazole ring participates in electrophilic aromatic substitution (EAS) and nucleophilic substitution :
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EAS : Halogenation with Br<sub>2</sub>/FeBr<sub>3</sub> introduces bromine at the C-5 position.
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Nucleophilic substitution : Amino groups replace halides under basic conditions .
Table 2: Substitution Reactions
| Reaction Type | Reagent | Position Modified | Product Application |
|---|---|---|---|
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | C-5 | Anticancer agent precursor |
| Amination | NH<sub>3</sub>/EtOH | C-2 | Antimicrobial derivatives |
Ester Hydrolysis
The ethyl ester group hydrolyzes in acidic or basic media:
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Acidic hydrolysis : Forms carboxylic acid (e.g., with HCl).
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Basic hydrolysis : Yields carboxylate salts (e.g., with NaOH) .
Conditions and Outcomes :
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1M HCl, reflux : 85% conversion to carboxylic acid.
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1M NaOH, 60°C : 92% carboxylate salt formation.
Cyclization Reactions
Under reflux with ethylenediamine or hydrazine , the compound forms fused heterocycles (e.g., thiazolo[4,5-b]quinoxalines) . These derivatives exhibit enhanced bioactivity, such as improved antimicrobial potency.
Example Reaction :
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura ) introduce aryl/alkyl groups to the thiazole ring:
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiadiazoles, including this compound, exhibit significant activity against various pathogens such as Escherichia coli, Bacillus mycoides, and Candida albicans. For instance, synthesized derivatives demonstrated superior antimicrobial effects compared to other compounds in their class.
Anticancer Potential
The compound's thiazole moiety has been linked to cytotoxic effects against different cancer cell lines. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and proliferation. Its derivatives have been tested for anticancer activity, showing promising results in inhibiting cell growth and inducing apoptosis in cancer cells .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress induced by amyloid beta peptides. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Biochemical Mechanisms
Understanding the biochemical mechanisms through which this compound exerts its effects is crucial for its application in drug development. Initial findings indicate that the compound interacts with various biological targets, including enzymes involved in metabolic pathways and cellular signaling processes. Further research is necessary to elucidate these interactions fully .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents on the thiazole ring:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (5-isopropyl-1,3-thiazol-2-yl)aminoacetate | Contains an isopropyl group on the thiazole ring | Enhanced antimicrobial effects |
| Acetic acid oxo(1,3-thiazol-2-ylamino)- | Lacks ethoxy group; simpler structure | Different pharmacological profiles |
| Ethyl [(1,3-thiazol-2-yl)carbamoyl]formate | Thiazole instead of thiadiazole | Varied spectrum of biological activity |
This table illustrates how modifications in the chemical structure can lead to significant differences in pharmacological properties.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound showed potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .
- Anticancer Screening : In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against breast cancer cell lines at low concentrations, indicating their potential as anticancer agents .
- Neuroprotective Mechanisms : Research on oxidative stress models revealed that the compound significantly reduced cell death and oxidative damage in neuronal cultures exposed to amyloid beta, pointing towards its therapeutic potential in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs with Aryl Substitutions
Replacing the thiazole ring with aryl groups alters electronic and steric properties:
- Ethyl 2-oxo-2-(phenylamino)acetate (8–1): Molecular formula: C₁₀H₁₁NO₃ Molecular weight: 193.20 g/mol Key difference: The phenyl group lacks the thiazole’s sulfur atom and aromatic nitrogen, reducing hydrogen-bonding capacity and polarity. This substitution diminishes reactivity in heterocyclic synthesis but may enhance stability in non-polar environments .
Heterocyclic Variants
Thiadiazole Derivatives
- This enhances solubility in aqueous media but may reduce membrane permeability .
Oxadiazole Derivatives
- 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl acetate (Compound 1771): Molecular formula: C₂₃H₁₇N₃O₅S Molecular weight: 447.46 g/mol Key difference: The 1,3,4-oxadiazole ring is more electron-deficient than thiazole, favoring interactions with electron-rich biological targets. This compound exhibits antibacterial activity against Staphylococcus aureus, highlighting the role of heterocycle choice in bioactivity .
Substituent Effects on Reactivity and Bioactivity
Formylamino Substituent ()
- This modification may stabilize the compound against enzymatic degradation, enhancing its utility as a synthetic intermediate .
Trifluoromethyl Substituent ()
Data Table: Key Properties of Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and Analogs
Biological Activity
Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring, which is known for its pharmacological relevance. The thiazole moiety contributes to the compound's ability to interact with various biological targets, potentially leading to significant therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The thiazole ring can inhibit enzyme activity, disrupting cellular processes that are critical for pathogen survival or cancer cell proliferation. This compound has been investigated for:
- Antimicrobial Activity : It shows potential against various bacterial and fungal strains.
- Anticancer Activity : Research indicates it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against several pathogens are summarized in the following table:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate a promising profile for this compound as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, in vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by approximately 55% at a concentration of 10 µM after three days of treatment .
Case Study: In Vivo Efficacy
In an in vivo study involving subcutaneous xenograft models, the compound was administered to mice with palpable tumors. The treatment resulted in notable tumor size reduction compared to controls, indicating its potential as a therapeutic agent against aggressive cancer types .
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the thiazole ring influence biological activity. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the aromatic ring enhance antimicrobial activity.
- Chain Length Variations : Alterations in the alkyl chain length can significantly affect potency; optimal chain lengths have been identified that maximize efficacy without compromising solubility .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate, and how can reaction conditions be optimized?
The compound is synthesized via multicomponent reactions. For example, a one-pot, three-component reaction between isocyanides, dialkyl acetylenedicarboxylates, and the target compound yields functionalized thiazolo[3,2-a]pyrimidine derivatives. Optimization strategies include controlling stoichiometry (equimolar ratios), refluxing in aprotic solvents (e.g., dichloromethane), and monitoring reaction progress via TLC. Yields >70% are achievable under inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- ¹H NMR : Look for the ethyl ester group (δ ~4.4 ppm, quartet; δ ~1.4 ppm, triplet) and thiazole ring protons (δ ~7.3–8.0 ppm, doublets).
- Mass Spectrometry : The exact mass (C₈H₉N₂O₃S) is 229.0385 g/mol; ESI-MS should show [M+H]⁺ at m/z 230.04.
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H vibrations (~3200–3300 cm⁻¹) .
Advanced Research Questions
Q. How does this compound participate in heterocyclic ring-forming reactions, and what mechanistic insights exist?
The compound acts as a bifunctional reagent in multicomponent syntheses. The α-ketoester moiety undergoes nucleophilic attack by isocyanides, while the thiazolylamino group directs regioselectivity. Computational studies (DFT) suggest that the thiazole ring stabilizes transition states via resonance, favoring 5-membered heterocycles like thiazolo-pyrimidines. Kinetic studies show rate-determining steps involve C-N bond formation .
Q. What challenges arise in crystallographic analysis of thiazole derivatives, and how can SHELX software address them?
Thiazole rings often exhibit disorder due to rotational flexibility. Using SHELXL for refinement:
- Apply "ISOR" constraints to anisotropic displacement parameters.
- Use "PART" commands to model disordered ethyl groups.
- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis. For high-resolution data (<1.0 Å), charge-density studies reveal electron delocalization in the thiazole ring .
Q. How can thermal decomposition pathways of this compound be analyzed experimentally?
Flash Vacuum Pyrolysis (FVP) at 400–600°C under reduced pressure (0.01 mmHg) isolates degradation products. Key steps:
Q. How should researchers resolve contradictions in reaction yields reported for similar α-ketoester derivatives?
Contradictions often arise from:
- Solvent polarity : Polar solvents (DMF) may stabilize intermediates but promote side reactions.
- Catalyst loading : Pd/C vs. enzyme-catalyzed routes yield divergences.
- Purification methods : Column chromatography (silica vs. alumina) affects recovery. Systematic DOE (Design of Experiments) with variables like temperature, solvent, and catalyst resolves inconsistencies .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic environments?
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to identify electrophilic centers (Mulliken charges on carbonyl carbons).
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict hydrolysis rates.
- NBO Analysis : Delocalization energies (~30–40 kcal/mol) explain thiazole’s resonance stabilization .
Methodological Notes
- Synthesis : Prioritize inert conditions (N₂/Ar) to prevent oxidation of the α-ketoester group.
- Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to assign quaternary carbons.
- Crystallography : Use ORTEP-3 for thermal ellipsoid visualization and SHELXT for automated space-group determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
